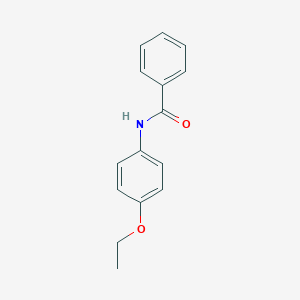
N-(4-Ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has indicated that N-(4-Ethoxyphenyl)benzamide exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
Anticancer Potential
This compound derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in certain cancer cells, making them candidates for further development in cancer therapies .
Case Studies
A comprehensive study evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
Photophysical Properties
This compound has also been studied for its photophysical properties, making it useful in the development of fluorescent probes for biological imaging applications. Its ability to fluoresce under UV light allows for tracking within biological systems .
Material Science
In material science, the compound's derivatives are being explored for their potential use in organic electronics due to their favorable electronic properties.
Propriétés
Numéro CAS |
15437-14-6 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) |
Clé InChI |
LOKFUBTWUGZRLA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
15437-14-6 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















